molecular formula C10H11F3N2O2 B7587550 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B7587550
M. Wt: 248.20 g/mol
InChI Key: XMIOUJGDIKRGAQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other processes.

Comparison with Similar Compounds

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: Similar structure but with an amine group instead of a carboxylic acid group.

    1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The molecular formula for this compound is C11H13F3N2O2C_{11}H_{13}F_3N_2O_2 with a molecular weight of 262.23 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in the context of drug development.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit a range of antimicrobial activities. For instance, compounds containing trifluoromethyl groups have shown enhanced antifungal and antibacterial properties.

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A12.5Fusarium oxysporum
Compound B32Bacillus cereus
This compoundTBDTBD

Note: Values are indicative; further studies are needed to establish specific MIC values for the target compound.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure has been linked to increased biological activity. Studies suggest that the introduction of various substituents on the pyrazole ring can significantly affect the compound's efficacy against different pathogens.

Case Study:
A study published in MDPI highlighted that compounds with trifluoromethyl substitutions displayed improved antifungal activity compared to their non-fluorinated counterparts. The compound's efficacy was assessed against several strains, revealing that modifications in the molecular structure can lead to enhanced potency.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of cyclopentyl and trifluoromethyl groups can be achieved through various organic synthesis techniques, including nucleophilic substitution and cyclization reactions.

Synthesis Pathway Example:

  • Starting Material: Pyrazole derivative.
  • Reagents: Cyclopentyl bromide, trifluoroacetic acid.
  • Reaction Conditions: Heat under reflux in an appropriate solvent.
  • Purification: Recrystallization or chromatography.

Properties

IUPAC Name

1-cyclopentyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-7(9(16)17)5-14-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOUJGDIKRGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (0.237 g, 0.858 mmol) was dissolved in methanol (2.0 mL). Water (2.0 mL) and lithium hydroxide (0.027 g, 1.127 mmol) were added and the mixture was heated at 80° C. for 2 hours. After cooling to room temperature, the methanol was removed in vacuo. THF was added to the residue and then removed in vacuo to insure complete removal of the methanol. 6N HCl (0.2 mL) was added to the aqueous residue to pH 2-3 resulting in precipitation of a white solid. The solid was collected by filtration, washed with water and dried under high vacuum at 100° C. to give 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (0.134 g, 63%).
Name
Cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
reactant
Reaction Step Two

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